Quinoline-8-sulfonyl chloride

Description

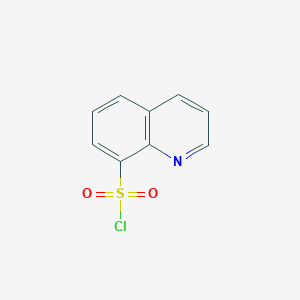

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYUYCIJACTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171975 | |

| Record name | 8-Quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18704-37-5 | |

| Record name | 8-Quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-QUINOLINESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-8-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROSULFONYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of Quinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonyl chloride is a pivotal reagent and building block in synthetic organic and medicinal chemistry. Its utility in installing the "quinsul" protecting group and as a precursor to a diverse array of biologically active sulfonamides underscores the importance of its efficient and well-understood synthesis. This guide provides a detailed examination of the mechanistic underpinnings of its formation, primarily through the electrophilic halosulfonation of quinoline. We will dissect the reaction pathway, from the generation of the active electrophile to the regioselective sulfonation and subsequent conversion to the final sulfonyl chloride. By integrating mechanistic theory with practical, field-proven insights, this document aims to equip researchers with the knowledge to optimize reaction conditions, maximize yields, and ensure the synthesis of high-purity material essential for drug discovery and development.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse pharmacological activities. This compound (QSC) leverages this core structure, functionalizing it with a highly reactive sulfonyl chloride group. This dual-feature molecule serves several critical roles in modern synthesis:

-

Protecting Group Chemistry: It is widely used to protect primary and secondary amines. The resulting sulfonamides are exceptionally stable to a wide range of reaction conditions, yet can be cleaved when necessary.

-

Medicinal Chemistry Intermediate: The sulfonamide linkage is a key pharmacophore in many drugs. QSC is a direct precursor for synthesizing libraries of quinoline-8-sulfonamides for screening as potential therapeutic agents, including inhibitors of enzymes like pyruvate kinase M2 (PKM2).[1]

-

Versatile Synthetic Handle: The sulfonyl chloride group can be transformed into a variety of other functional groups, making QSC a versatile starting point for more complex molecular architectures.

The primary route to QSC is the direct halosulfonation of quinoline. While seemingly straightforward, this reaction is governed by the complex principles of electrophilic aromatic substitution on a heteroaromatic system, demanding precise control to achieve the desired regioselectivity and yield.

The Core Mechanism: Electrophilic Aromatic Halosulfonation

The formation of this compound from quinoline is a multi-step process that hinges on the principles of Electrophilic Aromatic Substitution (SEAr). The reaction can be conceptually divided into two main phases: the initial sulfonation of the quinoline ring, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride.

Regioselectivity in Quinoline Sulfonation

The quinoline ring system consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the benzene ring.[2]

Attack is favored at positions C5 and C8. The preference for these positions can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. Attack at C8 (and C5) allows for the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at C6 or C7.[2][3]

Phase 1: Sulfonation - Formation of Quinoline-8-sulfonic Acid

The reaction is typically initiated by treating quinoline with an excess of chlorosulfonic acid (ClSO₃H).[4] Chlorosulfonic acid serves as a potent source of the electrophile, sulfur trioxide (SO₃).

-

Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with its constituent species, providing a high concentration of the powerful electrophile, SO₃.

-

Electrophilic Attack: The SO₃ attacks the electron-rich C8 position of the quinoline ring, forming the resonance-stabilized sigma complex.

-

Rearomatization: A base (often HSO₄⁻ present in the medium) abstracts a proton from the C8 position, restoring the aromaticity of the ring and yielding quinoline-8-sulfonic acid.

Phase 2: Conversion to this compound

The intermediate quinoline-8-sulfonic acid is then converted to the desired sulfonyl chloride. This is often achieved in the same pot by the addition of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] Some protocols rely on the excess chlorosulfonic acid itself to perform this conversion, though the addition of a dedicated chlorinating agent is common for driving the reaction to completion.

The mechanism involves the activation of the sulfonic acid's hydroxyl group, converting it into a good leaving group, followed by a nucleophilic attack by a chloride ion. For example, with thionyl chloride:

-

The sulfonic acid reacts with SOCl₂ to form a chlorosulfite intermediate.

-

A chloride ion attacks the sulfur atom, displacing sulfur dioxide and a chloride ion, to form the final this compound.

Validated Experimental Protocol & Process Optimization

Achieving a high yield of pure this compound requires careful control over reaction parameters. The following protocol is a synthesis of common procedures found in the literature.[4][6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Quinoline | C₉H₇N | 129.16 | 1.0 g | 7.74 mmol | >98% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 6.0 g (3.4 mL) | 51.5 mmol | >99% |

| Thionyl Chloride | SOCl₂ | 118.97 | 2.0 g (1.2 mL) | 16.8 mmol | >99% |

Step-by-Step Methodology

-

Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture. The entire procedure must be performed in a well-ventilated fume hood.

-

Initial Charge: Charge the reaction flask with chlorosulfonic acid (6.0 g).[4]

-

Reactant Addition: Begin stirring and cool the flask in an ice bath to 0-5 °C. Add quinoline (1.0 g) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The reaction is highly exothermic; slow, cooled addition prevents runaway reactions and the formation of undesired byproducts.

-

Sulfonation Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 140 °C. Maintain this temperature with vigorous stirring for 10 hours.[4][6] Causality: High temperature is required to drive the electrophilic sulfonation to completion.

-

Chlorination Step: Cool the mixture to approximately 40 °C. Carefully add thionyl chloride (2.0 g) dropwise.[4]

-

Final Reaction: Heat the mixture to 70 °C and stir for an additional 4 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

-

Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 200 mL). Very slowly and carefully, pour the reaction mixture onto the ice with stirring. Causality: This step quenches the reaction and hydrolyzes excess chlorosulfonic acid and thionyl chloride. This is extremely exothermic and releases HCl gas, requiring great caution.

-

Isolation: The product will precipitate as a solid. Isolate the crude this compound by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral. Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., chloroform or carbon tetrachloride) can be performed for higher purity.

Safety and Hazard Management

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes (HCl and H₂SO₄).[7][8][9] It causes severe chemical and thermal burns on contact.[8] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[9]

-

Thionyl Chloride & PCl₅: These are also corrosive and react with moisture to release HCl gas. Handle with the same precautions as chlorosulfonic acid.

-

Quenching: The workup procedure of pouring the reaction mixture into ice water is hazardous. It should be done slowly, in a fume hood, and behind a safety shield.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.[4]

-

Melting Point: 126-129 °C.

-

Mass Spectrometry (EI): Molecular Ion (M⁺) peak at m/z = 227.[10][11]

-

Infrared (IR) Spectroscopy: Characteristic strong absorptions for the sulfonyl chloride group (S=O) will be present around 1370 cm⁻¹ and 1180 cm⁻¹.

Conclusion

The synthesis of this compound is a classic yet challenging example of electrophilic aromatic substitution on a deactivated heterocyclic system. A thorough understanding of the underlying mechanism—particularly the factors governing regioselectivity—is paramount for successful synthesis. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by adhering to stringent safety protocols, researchers can reliably produce this valuable chemical intermediate. The insights and protocols detailed in this guide provide a robust framework for the safe, efficient, and reproducible formation of high-purity this compound, empowering further innovation in drug discovery and chemical science.

References

-

International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2005139149A - Method for producing this compound.

- Google Patents. (n.d.). CN110872252A - Preparation method of 3-methylthis compound.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

- Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

-

National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

-

askIITians. (2025). Sulphuryl chloride (SO₂Cl₂) reacts with white phosphorus (P₄) to give. Retrieved from [Link]

-

National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

University of Southampton. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Reaction between phosphorus pentachloride and sulfuric acid?. Retrieved from [Link]

-

Brainly.in. (2021). the reaction of phosphorus with sulfury chloride leads to the formation of. Retrieved from [Link]

-

Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

-

NIST. (2025). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinesulfonyl chloride Mass Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. quora.com [quora.com]

- 4. Page loading... [wap.guidechem.com]

- 5. JP2005139149A - Method for producing this compound - Google Patents [patents.google.com]

- 6. 8-Quinolinesulfonyl chloride | 18704-37-5 [amp.chemicalbook.com]

- 7. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 11. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

Physical and chemical properties of quinoline-8-sulfonyl chloride

An In-depth Technical Guide to Quinoline-8-sulfonyl Chloride: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, combining the privileged quinoline scaffold with a highly reactive sulfonyl chloride moiety, renders it an indispensable reagent for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its reactivity and common synthetic transformations, outlines established experimental protocols, and discusses its significant applications in pharmaceutical research and materials science. Safety and handling protocols are also detailed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Reagent

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide array of biological targets through mechanisms like hydrogen bonding and pi-stacking. When this "privileged structure" is functionalized at the 8-position with a sulfonyl chloride group (-SO₂Cl), the resulting compound, this compound (CAS No. 18704-37-5), becomes a powerful and versatile intermediate. The sulfonyl chloride group serves as a highly reactive electrophilic site, primarily for the formation of stable sulfonamide linkages—a common and vital functional group in numerous approved drugs, including antibiotics and diuretics.

This guide serves as a technical resource for researchers and drug development professionals, offering insights into the fundamental properties and practical applications of this key chemical entity. By understanding the causality behind its reactivity and the protocols for its use, scientists can fully leverage its potential in their synthetic endeavors.

Core Physical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored accordingly.[4][5]

Tabulated Physical Data

| Property | Value | Source(s) |

| CAS Number | 18704-37-5 | [1][6] |

| Molecular Formula | C₉H₆ClNO₂S | [1][7] |

| Molecular Weight | 227.67 g/mol | [1][7] |

| Appearance | Off-white to light yellow crystal powder | [1][2][3] |

| Melting Point | 126-132 °C | [1][4][6] |

| Boiling Point | ~306 °C | [1][4] |

| Density | ~1.483 g/cm³ | [2][4] |

| Solubility | Soluble in methanol; sparingly soluble in water | [3][4] |

| InChI Key | JUYUYCIJACTHMK-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | [7] |

Spectroscopic Profile

Definitive structural confirmation relies on spectroscopic analysis.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing fragmentation patterns for structural elucidation.[8][9] A key signal would be the molecular ion peak corresponding to its mass.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the sulfonyl chloride group (typically strong absorptions around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹ for asymmetric and symmetric S=O stretching, respectively) and the aromatic quinoline ring.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the six protons on the quinoline ring system.

-

¹³C NMR: The spectrum would show nine signals for the carbon atoms of the quinoline ring, with the carbon attached to the sulfonyl chloride group being significantly deshielded.

-

Chemical Properties and Reactivity Profile

The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, a property that is the cornerstone of its synthetic utility.

Reaction with Nucleophiles: The Gateway to Diverse Derivatives

The primary reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles.

The most prominent reaction is with primary and secondary amines to form highly stable sulfonamides.[10] This reaction is fundamental to its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore. The reaction typically proceeds under basic conditions to ensure the amine is in its nucleophilic, deprotonated state.[10]

Caption: General workflow for sulfonamide synthesis.

-

Hydrazines and Azides: It reacts with hydrazine and its derivatives to yield the corresponding sulfonyl hydrazides, and with sodium azide to produce the sulfonyl azide.[11] These derivatives are themselves useful intermediates for further chemical transformations.

-

Alcohols and Phenols: In the presence of a base, it reacts with alcohols or phenols to form sulfonate esters.

-

Water (Hydrolysis): this compound is moisture-sensitive and will hydrolyze to the corresponding quinoline-8-sulfonic acid.[12] This necessitates careful handling and storage under anhydrous conditions to maintain its reactivity and purity.[4][5]

Synthesis and Experimental Protocols

This compound is typically prepared from quinoline or its sulfonic acid derivative. A common industrial method involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride.[13][14]

Example Synthesis Protocol

The following is a representative procedure for the synthesis of this compound.[14]

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere is charged with chlorosulfonic acid.

-

Addition of Quinoline: Quinoline is added slowly to the chlorosulfonic acid while cooling the mixture in an ice bath to manage the exothermic reaction.

-

Sulfonation: The reaction mixture is gradually heated to 140 °C and stirred for several hours to facilitate the sulfonation of the quinoline ring.

-

Chlorination: After cooling, thionyl chloride is added dropwise. The mixture is then heated to ~70 °C and stirred for an additional period to convert the sulfonic acid intermediate to the sulfonyl chloride.

-

Workup and Isolation: The cooled reaction mixture is poured slowly into ice water, causing the product to precipitate as a solid. The solid is collected by filtration, washed, and dried under a vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Key Applications in Research and Development

The unique combination of a biologically relevant scaffold and a versatile reactive handle makes this compound a high-value compound across several scientific disciplines.

-

Pharmaceutical and Drug Discovery: This is its most significant area of application. It serves as a cornerstone reagent for synthesizing libraries of quinoline-based sulfonamides to explore structure-activity relationships (SAR) for various therapeutic targets, including cancer and infectious diseases.[1][15]

-

Analytical Chemistry and Bioconjugation: It is employed in the synthesis of fluorescent probes and ligands.[1] The quinoline moiety can provide desirable photophysical properties, while the sulfonyl chloride group allows for covalent attachment to biomolecules for imaging and detection purposes.

-

Organic Synthesis: Beyond sulfonamide formation, it is used as a coupling reagent in specialized reactions, such as in oligonucleotide synthesis and the preparation of olefins from esters.[14][16]

-

Materials Science: The compound can be used to modify the properties of polymers, dyes, and other materials, imparting characteristics like enhanced thermal stability or altered electronic behavior.

Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.[7][17][18]

Hazard Summary

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [19] |

| Signal Word | Danger | [18][19] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [17][18] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [17] |

Recommended Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly sealed safety goggles or a full face shield.[18][19]

-

Dispensing: Handle as a moisture-sensitive solid. Use dry glassware and tools. Keep containers tightly sealed when not in use.[5][17]

-

Incompatible Materials: Avoid contact with water, strong bases, and strong oxidizing agents.[17]

-

Waste Disposal: Dispose of waste in a suitable, labeled container according to institutional and local regulations.[18]

First-Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][18]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[17][18]

Storage

Store in a cool, dry, and well-ventilated place, away from incompatible materials.[17] Recommended storage temperature is between 2-8 °C in an inert atmosphere.[1][4] Keep containers tightly sealed to prevent hydrolysis.[5][17]

Conclusion

This compound is more than a simple chemical; it is an enabler of innovation. Its robust reactivity, coupled with the proven biological relevance of the quinoline scaffold, establishes it as a critical tool for chemists in academia and industry. A thorough understanding of its physical properties, chemical behavior, and safety requirements allows researchers to harness its full potential in developing novel pharmaceuticals, advanced materials, and sophisticated chemical probes.

References

- Vertex AI Search. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.

- Chem-Impex. (n.d.). 8-Quinolinesulfonyl chloride.

- Apollo Scientific. (2023, July 6). Quinoline-8-sulphonyl chloride Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.

- Alfa Chemistry. (n.d.). CAS 18704-37-5 this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research.

- ChemicalBook. (2025, September 25). 8-Quinolinesulfonyl chloride.

- Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki.

- ChemicalBook. (2025, September 27). 8-Quinolinesulfonyl chloride - Safety Data Sheet.

- PubChem. (n.d.). 8-Quinolinesulfonyl chloride.

- ECHEMI. (n.d.). 8-Quinolinesulfonyl chloride SDS, 18704-37-5 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride 98 18704-37-5.

- LookChem. (n.d.). Cas 18704-37-5, 8-Quinolinesulfonyl chloride.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 18704-37-5.

- Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride 98 18704-37-5.

- NIST. (n.d.). 8-Quinolinesulfonyl chloride.

- Google Patents. (n.d.). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

- ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.

- TCI Chemicals. (n.d.). This compound 18704-37-5.

- Google Patents. (n.d.). Method for producing this compound.

- National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- PubMed Central. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.

- NIST. (n.d.). 8-Quinolinesulfonyl chloride.

- ChemicalBook. (n.d.). 8-Quinolinesulfonyl chloride Chemical Properties, Usage, Production.

- NIST. (n.d.). 8-Quinolinesulfonyl chloride Mass Spectrum.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- ResearchGate. (n.d.). The annulation reactions of 8-quinolinesulfenyl chloride with vinyl....

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- ChemSpider Synthetic Pages. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]

- 5. 8-Quinolinesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. 喹啉-8-磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 9. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JP2005139149A - Method for producing this compound - Google Patents [patents.google.com]

- 14. 8-Quinolinesulfonyl chloride | 18704-37-5 [amp.chemicalbook.com]

- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cas 18704-37-5,8-Quinolinesulfonyl chloride | lookchem [lookchem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

- 19. 喹啉-8-磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of Quinoline-8-sulfonyl Chloride in Modern Synthesis

An In-depth Technical Guide to Quinoline-8-sulfonyl Chloride (CAS: 18704-37-5) for Advanced Research Applications

This compound is a highly versatile and reactive bifunctional molecule that has established itself as a cornerstone reagent in diverse fields of chemical research, most notably in pharmaceutical drug discovery and the development of advanced analytical tools.[1][2] Its structure marries the privileged quinoline scaffold, a heterocyclic aromatic system renowned for its presence in numerous biologically active compounds, with a highly reactive sulfonyl chloride functional group.[3][4] This unique combination provides a direct and efficient gateway for introducing the quinoline moiety into a vast array of molecular architectures, enabling the synthesis of complex molecules with tailored properties.[2]

The primary utility of this reagent lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is fundamental to the construction of quinoline-sulfonamide hybrids, a class of compounds extensively investigated for their potent therapeutic activities, including anticancer and antimicrobial properties.[4][5] Furthermore, the inherent fluorescence of the quinoline ring system makes this compound an invaluable precursor for designing sophisticated fluorescent probes capable of detecting metal ions and monitoring biological processes in real-time.[1][6][7]

This guide provides an in-depth exploration of the core properties, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into its practical application, handling, and the causality behind experimental choices.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective and safe use in any experimental protocol. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18704-37-5 | [1][8] |

| Molecular Formula | C₉H₆ClNO₂S | [1][9] |

| Molecular Weight | 227.67 g/mol | [1][9] |

| IUPAC Name | This compound | |

| Synonyms | 8-Chlorosulfonyl-1-benzazine, 8-Quinolylsulfonyl chloride | [8][10] |

| Appearance | Off-white to light yellow crystalline powder | [1][10] |

| Melting Point | 126-132 °C | [1][9][10] |

| Boiling Point | ~306-356 °C at 760 mmHg | [1][10] |

| Density | ~1.483 g/cm³ | [10] |

| Purity | ≥98% (typically by HPLC or Titration) | [1][9] |

| InChI Key | JUYUYCIJACTHMK-UHFFFAOYSA-N | [8][9] |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | [8] |

| Calculated logP | 2.162 | [11] |

Spectral Data and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of starting materials and for confirming the successful synthesis of their derivatives.

| Technique | Characteristic Features |

| ¹H NMR | Predicted (CDCl₃, 400 MHz): The spectrum will be dominated by signals in the aromatic region (~7.5-9.0 ppm). The six protons on the quinoline ring will appear as a series of complex multiplets. Protons adjacent to the nitrogen (at C2 and C7) and those ortho to the electron-withdrawing sulfonyl chloride group will be shifted furthest downfield. |

| ¹³C NMR | Predicted (CDCl₃, 100 MHz): Nine distinct signals are expected in the aromatic region (~120-155 ppm). The carbon atom directly attached to the sulfonyl chloride group (C8) will be significantly deshielded. |

| IR Spectroscopy | The IR spectrum is highly characteristic. Strong, sharp absorption bands are observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[12][13] |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z 227 and a characteristic [M+2]⁺ peak at m/z 229 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[12][14] A prominent fragment corresponds to the loss of SO₂Cl. |

Reactivity, Stability, and Handling

Core Reactivity: The Sulfonyl Chloride Group

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride moiety. The sulfur atom is highly electron-deficient due to the adjacent electronegative oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. Its most common and synthetically valuable reaction is with primary or secondary amines to form highly stable sulfonamides, releasing hydrochloric acid as a byproduct.[3] This reaction typically requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR spectrum [chemicalbook.com]

- 3. 8-Quinolinesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Cu (II) and Zn (II) Complexes of a Quinoline Based Flexible Amide Receptor as Fluorescent Probe for Dihydrogen Phosphate and Hydrogen Sulphate and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Quinoline-8-Sulfonyl Chloride: A Technical Guide to Principles, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and materials science, serving as a key building block for pharmaceuticals, bioconjugates, and fluorescent probes.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the reproducibility of synthetic protocols. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical principles governing its dissolution, presents available solubility data, and offers detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile compound.

Introduction: The Significance of Solubility in a Synthetic Context

This compound (QSC) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a rigid, aromatic quinoline scaffold.[1] Its utility in synthesis is broad, enabling the formation of sulfonamides, which are crucial linkages in many therapeutic agents.[1] The success of any chemical transformation involving QSC—from initial reaction to final purification—is fundamentally dependent on its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and complex purification challenges. Conversely, a well-chosen solvent system can enhance reaction rates, improve product purity, and streamline downstream processing.

This guide moves beyond a simple tabulation of data to explain the causal relationships between molecular structure, solvent properties, and solubility. By understanding why QSC dissolves in certain solvents and not others, researchers can rationally design experiments, troubleshoot issues, and adapt procedures for scale-up and process development.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is dictated by its intrinsic physical and chemical properties. For this compound, the key characteristics are summarized below.

| Property | Value | Source(s) | Significance for Solubility |

| Molecular Formula | C₉H₆ClNO₂S | [1][2][3] | Provides the elemental composition. |

| Molecular Weight | 227.67 g/mol | [1][3][4] | Larger molecules can sometimes be more difficult to solvate.[5][6] |

| Appearance | Off-white or white to light yellow crystal powder | [1][2][7] | As a solid, its dissolution involves overcoming crystal lattice energy. |

| Melting Point | 126-132 °C | [1][3][8] | A relatively high melting point suggests significant crystal lattice energy, which the solvent must overcome to achieve dissolution. |

| Structure | Aromatic quinoline ring fused with a sulfonyl chloride group | [3][4][9] | The molecule possesses both non-polar (aromatic rings) and highly polar (sulfonyl chloride) regions, resulting in a complex solubility profile. |

| Reactivity | Moisture sensitive; Corrosive | [4][8][10] | The sulfonyl chloride group readily hydrolyzes in the presence of water and reacts with protic solvents (e.g., alcohols). This is a critical consideration for solvent selection and handling. |

The molecular structure of QSC is the primary determinant of its solubility. The large, non-polar surface area of the quinoline ring system favors interactions with non-polar or moderately polar solvents. However, the highly polar and electrophilic sulfonyl chloride group (-SO₂Cl) introduces a strong dipole moment, favoring interactions with polar aprotic solvents. This dual character suggests that solvents of intermediate polarity may be most effective.

Caption: Molecular structure of QSC with key regions influencing solubility.

Theoretical Principles: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[11][12] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding.

-

Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. Due to the high reactivity of the sulfonyl chloride group with such functionalities, these solvents are generally unsuitable for dissolving QSC without causing decomposition.[8][13]

-

Aprotic Polar Solvents (e.g., THF, Acetone, DMF, Acetonitrile, Methylene Chloride): These solvents are polar but lack O-H or N-H bonds. They can solvate polar molecules through dipole-dipole interactions. Solvents in this category are excellent candidates for dissolving QSC, as they can interact favorably with the polar -SO₂Cl group without reacting with it.[14]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. While they can interact with the non-polar quinoline ring of QSC, they are generally poor at solvating the highly polar sulfonyl chloride group, leading to limited solubility.

Solubility Profile of this compound

Based on the principles above and data from synthetic procedures, a qualitative and quantitative solubility profile can be constructed.

Qualitative Solubility Summary

The following table provides a general guide to the expected solubility of QSC in common laboratory solvents. This serves as a starting point for solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Insoluble to Sparingly Soluble | Favorable interactions with the quinoline ring are insufficient to overcome the crystal lattice energy and solvate the polar sulfonyl chloride group.[11] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, Acetonitrile (ACN) | Soluble | These solvents balance polarity to interact with the -SO₂Cl group and a non-polar character to interact with the aromatic core. Several patents and procedures cite their use.[14] |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Soluble with Decomposition | The sulfonyl chloride group reacts with the hydroxyl or amine functionalities, leading to solvolysis/decomposition.[8] While dissolution may occur, the solute's chemical identity is not preserved. |

Quantitative Solubility Data

Quantitative solubility data for QSC is not widely published. The limited available information is presented below. The lack of comprehensive data underscores the need for researchers to perform their own determinations as part of methods development.

| Solvent | Solubility | Temperature | Source(s) |

| Methanol | ~10 mg/mL (clear solution) | Not Specified | [8] |

Note: The value for methanol likely represents solubility accompanied by a reaction (solvolysis), forming the methyl sulfonate ester. For applications where the integrity of the sulfonyl chloride is critical, this solvent is unsuitable.

Experimental Protocols for Solubility Determination

Given the scarcity of published data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to identify promising solvents, followed by a more rigorous quantitative analysis for the most suitable candidates.

Caption: Experimental workflow for determining QSC solubility.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in multiple solvents.

Objective: To classify QSC as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.

Materials:

-

This compound (QSC)

-

Small, dry test tubes or vials (e.g., 13x100 mm)

-

A selection of anhydrous organic solvents

-

Microspatula

-

Vortex mixer

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solvent Addition: Add 1 mL of a single solvent to its corresponding labeled test tube.

-

Solute Addition: Weigh approximately 5 mg of QSC and add it to the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[15]

-

Observation: Visually inspect the mixture against a dark background.

-

Soluble: The solid completely disappears, leaving a clear, homogenous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record your observations in a laboratory notebook.

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

Trustworthiness Check: The use of dry glassware and anhydrous solvents is critical. Any moisture can lead to hydrolysis of QSC, which may affect its apparent solubility.[10]

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy

This method determines the equilibrium (thermodynamic) solubility by quantifying the concentration of dissolved QSC in a saturated solution.[16][17] It is suitable for solvents in which QSC has a distinct UV absorbance and is stable.

Objective: To determine the maximum concentration of QSC that can be dissolved in a given solvent at a specific temperature.

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately prepare a stock solution of QSC in the chosen solvent at a concentration known to be below its solubility limit (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standards of known, decreasing concentrations.

-

UV-Vis Measurement: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for QSC. Use the pure solvent as a blank.

-

Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration curve.

Part B: Preparation and Analysis of Saturated Solution

-

Equilibration: Add an excess amount of QSC solid (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). This ensures that undissolved solid remains.

-

Incubation: Seal the vial and agitate it (e.g., on a shaker or stirring plate) at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[18]

-

Phase Separation: Allow the vial to stand undisturbed for the solid to settle. To ensure no suspended particles are analyzed, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. Discard the first few drops of the filtrate to avoid any adsorption effects.[19]

-

Dilution & Measurement: Accurately dilute a known volume of the clear filtrate with the solvent to bring its concentration into the range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.

Self-Validation System:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 12, 24, and 48 hours). The solubility value should be constant once equilibrium is reached.

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by melting point) to confirm that no degradation or phase change has occurred.[20]

Practical Implications in Research and Development

-

Reaction Chemistry: For homogeneous reactions, a solvent that dissolves at least 10-50 mg/mL of QSC is typically desired. Polar aprotic solvents like THF, DCM, and acetonitrile are often excellent choices.[14]

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which QSC is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair, such as THF/hexane, where QSC is soluble in the first solvent (THF) and insoluble in the second (hexane), can also be effective.[21]

-

Drug Discovery Screening: In high-throughput screening (HTS), kinetic solubility is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[19][22] While QSC itself is a reagent, derivatives synthesized from it will undergo such testing, and understanding the solubility of the core scaffold is informative.

Conclusion

The solubility of this compound is a critical parameter that influences every stage of its use, from reaction design to product purification. Its unique molecular structure, with both polar and non-polar characteristics, dictates a preference for polar aprotic solvents like THF and dichloromethane. Due to the general lack of comprehensive, published quantitative data, researchers must rely on robust, in-house experimental determination. The protocols outlined in this guide provide a reliable framework for both rapid qualitative screening and precise quantitative analysis, empowering scientists to leverage the full synthetic potential of this important chemical building block.

References

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Quinolinesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Kaven, M., & Rettig, W. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Spectroscopy, 30, 1-8. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

ResearchGate. (2001, May). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

- Google Patents. (n.d.). JP2005139149A - Method for producing this compound.

- Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

-

University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ResearchGate. (2003, November). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Solubility of Things. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 8-Quinolinesulfonyl chloride 98 18704-37-5 [sigmaaldrich.com]

- 4. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. This compound | 18704-37-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]

- 9. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. JP2005139149A - Method for producing this compound - Google Patents [patents.google.com]

- 14. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 15. chem.ws [chem.ws]

- 16. scirp.org [scirp.org]

- 17. pharmatutor.org [pharmatutor.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. rsc.org [rsc.org]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Reactivity of Quinoline-8-Sulfonyl Chloride with Primary Amines

This guide provides a comprehensive exploration of the synthesis, mechanisms, and applications of quinoline-8-sulfonamides derived from the reaction of quinoline-8-sulfonyl chloride with primary amines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-tested insights to empower your research and development endeavors.

Introduction: The Significance of the Quinoline-8-Sulfonamide Scaffold

The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] When functionalized with a sulfonamide group at the 8-position, the resulting quinoline-8-sulfonamide scaffold gains a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties. This has led to its emergence as a critical pharmacophore in the development of novel enzyme inhibitors, fluorescent probes, and other valuable chemical entities.[2][3][4]

This compound serves as the primary gateway to this versatile class of molecules. Its reaction with primary amines is a cornerstone transformation, enabling the facile introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR). Understanding the nuances of this reaction is therefore paramount for any scientist working in this area.

The Core Reaction: Sulfonamide Bond Formation

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide linkage and the liberation of hydrochloric acid (HCl).[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][7]

Below is a diagram illustrating the general mechanism for this sulfonylation reaction.

Caption: General mechanism of sulfonamide formation.

The Critical Role of the Base

The choice and stoichiometry of the base are crucial for the success of the reaction. A suitable base neutralizes the generated HCl, preventing the protonation of the primary amine and driving the reaction to completion.[8]

-

Commonly Used Bases : Tertiary amines such as triethylamine (TEA) and pyridine are frequently employed. Pyridine can also act as a nucleophilic catalyst.[4][6] Inorganic bases like potassium carbonate have also been reported.[8]

-

Stoichiometry : At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess is used to ensure the reaction medium remains basic.

Solvent Selection

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.[6][7]

-

Recommended Solvents : Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[3][7][9]

-

Moisture Sensitivity : this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[6] Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is highly recommended for optimal results.

Navigating Potential Side Reactions: The Challenge of Di-sulfonylation

A primary amine has two N-H protons, and under certain conditions, both can react with the sulfonyl chloride, leading to the formation of an undesired di-sulfonylated byproduct.[7] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can attack a second molecule of sulfonyl chloride.[7]

Factors Influencing Di-sulfonylation:

-

Strong Bases : The use of strong, non-hindered bases in excess can facilitate the deprotonation of the mono-sulfonamide, promoting di-sulfonylation.[7]

-

Reaction Temperature : Higher temperatures can increase the rate of the second sulfonylation.

-

Stoichiometry : Using a large excess of the sulfonyl chloride will favor the di-sulfonylated product.

Strategies to Mitigate Di-sulfonylation:

-

Control Stoichiometry : Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[7]

-

Slow Addition : Add the sulfonyl chloride solution dropwise to the amine solution. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]

-

Temperature Control : Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for mono-sulfonylation.[3][7]

-

Choice of Base : Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which are less likely to deprotonate the mono-sulfonamide.[7]

Experimental Design and Protocols

A well-designed experimental protocol is crucial for achieving high yields and purity. The following sections provide a generalized procedure and a troubleshooting workflow.

General Experimental Protocol for the Synthesis of Quinoline-8-Sulfonamides

This protocol is a generalized procedure based on common methodologies.[3][10]

Materials:

-

This compound (1.0 mmol)

-

Primary amine (1.0-1.1 mmol)

-

Triethylamine (TEA) or Pyridine (1.5-2.0 mmol)

-

Anhydrous Dichloromethane (DCM) or Chloroform (10-20 mL)

Procedure:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0-1.1 mmol) and the base (1.5-2.0 mmol) in the anhydrous solvent.

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition : Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]

-

Work-up :

-

Quench the reaction by adding water or a dilute aqueous HCl solution to neutralize any excess base.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

-

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure quinoline-8-sulfonamide.[2][7]

Caption: Experimental workflow for sulfonamide synthesis.

Impact of Amine Structure on Reactivity

The nucleophilicity of the primary amine significantly influences the reaction rate.

| Amine Type | Relative Reactivity | Rationale |

| Aliphatic Amines | High | Generally more nucleophilic than aromatic amines due to the electron-donating nature of alkyl groups. |

| Aromatic Amines (Anilines) | Moderate to Low | The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Electron-withdrawing groups on the ring further decrease reactivity, while electron-donating groups increase it.[11] |

| Sterically Hindered Amines | Low | Steric bulk around the nitrogen atom can impede its approach to the sulfonyl chloride, slowing the reaction.[11][12] |

Applications in Drug Discovery and Chemical Biology

The quinoline-8-sulfonamide core is a versatile platform for developing biologically active molecules.

Enzyme Inhibition

Derivatives of quinoline-8-sulfonamide have been successfully designed as inhibitors for various enzymes. For example, they have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2][3] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can engage in π-stacking interactions within the enzyme's active site.

Fluorescent Probes

The quinoline scaffold possesses inherent fluorescent properties.[13] The reaction of this compound with primary amines allows for the synthesis of fluorescent probes. These probes can be used for labeling and detecting biomolecules containing primary amine groups.[14][15] The fluorescence of these sulfonamides can be sensitive to the local environment, making them useful for studying biological processes.

Conclusion

The reaction between this compound and primary amines is a robust and versatile method for the synthesis of quinoline-8-sulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction parameters to mitigate side reactions like di-sulfonylation, and rational selection of bases and solvents are essential for successful synthesis. The resulting quinoline-8-sulfonamide scaffold continues to be a valuable asset in the fields of medicinal chemistry and chemical biology, offering a promising avenue for the development of novel therapeutics and research tools.

References

-

Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate . ACS Publications. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . PMC - NIH. Available at: [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . RSC Advances (RSC Publishing). DOI:10.1039/D1RA04368D. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF . ResearchGate. Available at: [Link]

-

23.9: Amines as Nucleophiles . Chemistry LibreTexts. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters . ACS Publications. Available at: [Link]

-

Sulfonyl Protective Groups . Chem-Station Int. Ed. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Publishing. Available at: [Link]

-

Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides . ResearchGate. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines . PMC - NIH. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . NIH. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . PubMed Central. Available at: [Link]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance . PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . PMC - NIH. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors . RSC Publishing. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives . ResearchGate. Available at: [Link]

-

Microwave-assisted solvent-free sulfonylation of amines . RSC Advances. Available at:

-

Fluorescent Amine Protein Labeling . Jena Bioscience. Available at: [Link]

-

Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity . NIH. Available at: [Link]

-

Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer . PubMed. Available at: [Link]

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination . MDPI. Available at: [Link]

Sources

- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline-8-sulfonyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of quinoline-8-sulfonyl chloride, a pivotal precursor in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to deliver a comprehensive understanding of the causality behind its synthetic utility. We will dissect its synthesis, explore its reactivity in the formation of sulfonamides and sulfonate esters, and evaluate its role as a strategic protecting group for amines. Each section is underpinned by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Quinoline-8-sulfonyl Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] this compound emerges as a uniquely versatile reagent by functionalizing this potent heterocyclic system with a highly reactive sulfonyl chloride group. This combination allows for the facile introduction of the quinoline moiety into diverse molecular architectures, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] Its applications span from the creation of novel drug candidates to the development of specialized polymers and dyes.[5]

This guide will provide a holistic view of this compound, emphasizing not just the "what" but the "why" of its synthetic applications. By understanding the principles that govern its reactivity, researchers can more effectively harness its potential in their own synthetic endeavors.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in the laboratory.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or light yellow crystalline powder | [6][7] |

| Molecular Formula | C₉H₆ClNO₂S | [4][8] |

| Molecular Weight | 227.67 g/mol | [4][8][9] |

| Melting Point | 126-132 °C | [4] |

| Boiling Point | 306 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). | [6] |

| CAS Number | 18704-37-5 | [4][8][10] |

Safety & Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.

-

Hazards: Causes severe skin burns and eye damage.[11][12] It is classified as a corrosive solid.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[8][12] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Keep containers tightly sealed when not in use. It is crucial to avoid contact with water and other protic solvents, as it can hydrolyze to the corresponding sulfonic acid.

-